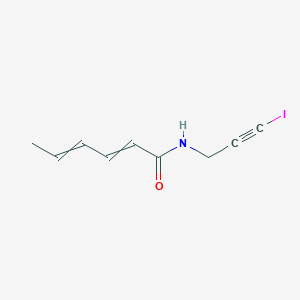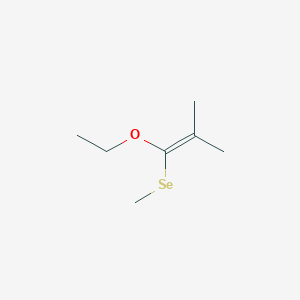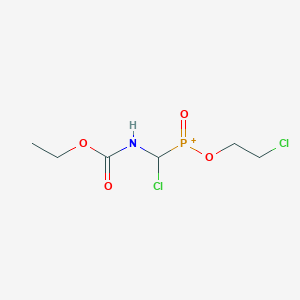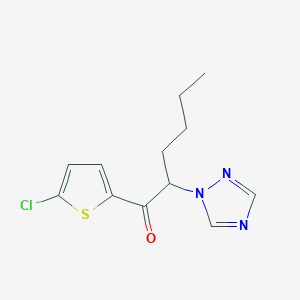
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is a synthetic organic compound that features a chlorothiophene ring and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Ring: Starting with a thiophene derivative, chlorination can be achieved using reagents like thionyl chloride.
Attachment of the Hexanone Chain: This can be done through a Friedel-Crafts acylation reaction, where the chlorothiophene reacts with a hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Triazole Ring: The final step might involve a cyclization reaction where a suitable precursor reacts with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
- 1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(1H-1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific combination of functional groups and chain length, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
63093-80-1 |
|---|---|
Formule moléculaire |
C12H14ClN3OS |
Poids moléculaire |
283.78 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-(1,2,4-triazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C12H14ClN3OS/c1-2-3-4-9(16-8-14-7-15-16)12(17)10-5-6-11(13)18-10/h5-9H,2-4H2,1H3 |
Clé InChI |
ZBXZTRLBRRCRBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C1=CC=C(S1)Cl)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
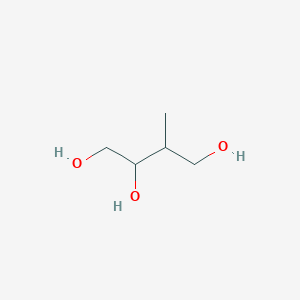
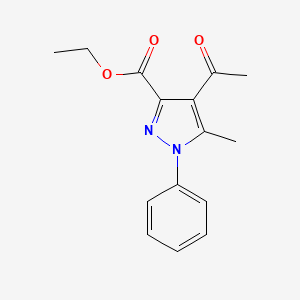
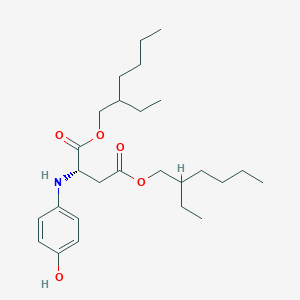
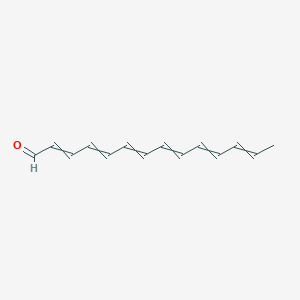
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)

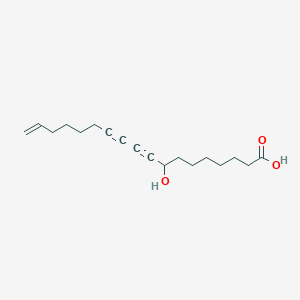
sulfanium bromide](/img/structure/B14508377.png)
